molecular formula C17H11F3N2O3 B2913916 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide CAS No. 1023559-26-3

2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2913916
CAS No.: 1023559-26-3
M. Wt: 348.281
InChI Key: CARSEHGSJYTCDS-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide is a complex organic compound featuring an indole ring system, a trifluoromethoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common approach is the reaction of 1H-indole-3-carboxylic acid with trifluoromethoxyaniline under specific conditions to form the desired compound. The reaction conditions may include the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow chemistry techniques to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed on the trifluoromethoxy group.

  • Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Reduced trifluoromethoxy derivatives.

  • Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties.

  • Medicine: Potential use in drug development for treating various diseases.

  • Industry: Application in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 2-(1H-Indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide exerts its effects involves interaction with specific molecular targets. The indole ring system may bind to receptors or enzymes, leading to biological responses. The trifluoromethoxy group can enhance the compound's stability and binding affinity.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid derivatives: Similar in structure but lack the trifluoromethoxy group.

  • Trifluoromethoxyaniline derivatives: Similar in the presence of the trifluoromethoxy group but lack the indole ring.

Uniqueness: The combination of the indole ring and the trifluoromethoxy group in this compound provides unique chemical and biological properties that distinguish it from similar compounds.

Biological Activity

2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This compound has been studied for its antitumor properties, especially against various human cancer cell lines.

The compound is synthesized through the condensation of 1H-indole-3-carbaldehyde with 3-(trifluoromethoxy)benzylamine, followed by acylation with acetic anhydride under reflux conditions in solvents like ethanol or methanol. The molecular structure can be represented as follows:

PropertyValue
IUPAC Name This compound
CAS Number 1022510-34-4
Molecular Weight 348.276 g/mol
Density 1.483 g/cm³ (predicted)
pKa 10.51 (predicted)

Antitumor Activity

Research indicates that derivatives of indole, including this compound, exhibit significant antitumor activity. In vitro studies have demonstrated that this compound shows cytotoxic effects against several human tumor cell lines, including:

  • HT29 (colon carcinoma)
  • PC3 (prostate carcinoma)
  • H460M (lung carcinoma)
  • MKN45 (gastric carcinoma)

In these studies, cells were treated with the compound for 144 hours, and cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity . The results indicated that the compound could inhibit cancer cell proliferation effectively.

The proposed mechanism of action for this compound involves interference with cellular pathways critical for tumor growth and survival. Specifically, it may induce apoptosis or inhibit cell cycle progression in malignant cells. The trifluoromethoxy group is thought to enhance the compound's lipophilicity and potentially improve its bioavailability and interaction with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives similar to this compound:

  • Study on Indole Derivatives : A study focused on a series of indole-based compounds demonstrated significant tumor growth inhibition in mouse xenograft models, particularly in head and neck cancers . This suggests that compounds like this compound may have therapeutic applications in similar contexts.
  • Molecular Docking Studies : Computational studies have shown that indole derivatives can effectively bind to key proteins involved in cancer progression, such as epidermal growth factor receptors (EGFRs). This binding can lead to inhibited signaling pathways that promote tumor growth .

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)25-11-5-3-4-10(8-11)22-16(24)15(23)13-9-21-14-7-2-1-6-12(13)14/h1-9,21H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARSEHGSJYTCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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